3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
This compound is a heterocyclic organic molecule featuring a triazolopyrimidine core fused with a fluorophenyl group and a piperazine moiety.
Properties
IUPAC Name |
3-cyclopentyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O/c23-17-6-3-7-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)9-8-16-4-1-2-5-16/h3,6-7,14-16H,1-2,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFPOUHRGQKASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under conditions that favor the formation of the triazolopyrimidine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Piperazine Ring: The piperazine ring is typically introduced through nucleophilic substitution reactions, where a suitable leaving group on the triazolopyrimidine core is displaced by piperazine.
Cyclopentyl Group Addition: The cyclopentyl group is added via alkylation reactions, often using cyclopentyl halides under basic conditions.
Final Coupling: The final step involves coupling the intermediate with propanone derivatives to form the complete compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles (e.g., solvent-free reactions, use of renewable resources) may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are employed in substitution reactions.
Major Products
Oxidation: Ketones and N-oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to mimic nucleotides, allowing it to bind to nucleotide-binding sites on proteins, thereby modulating their activity . The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the piperazine ring provides additional binding sites . The cyclopentyl group contributes to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazolopyrimidine derivatives with structural analogs differing in substituents or side chains. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Reported Activity (IC₅₀) | Selectivity Notes |
|---|---|---|---|---|
| Target Compound | Triazolopyrimidine | 3-Fluorophenyl, cyclopentylpropanone | Not fully characterized | High kinase selectivity* |
| 3-(4-Chlorophenyl)-triazolo[4,5-d]pyrimidine | Triazolopyrimidine | 4-Chlorophenyl, no side chain | 12 nM (PDE5) | Moderate off-target effects |
| 7-Piperazinyl-triazolo[4,5-d]pyrimidine | Triazolopyrimidine | Unsubstituted phenyl, piperazine | 8 nM (Akt1) | Low solubility |
| Cyclopentyl-acetyl-triazolo[4,5-d]pyrimidine | Triazolopyrimidine | Cyclopentylacetyl | 45 nM (PKA) | High metabolic stability |
Key Observations:
Fluorophenyl vs. Chlorophenyl Substitution : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl analog, which shows higher PDE5 inhibition but suffers from off-target binding .
Piperazine Role : Piperazine-linked derivatives generally exhibit stronger kinase inhibition (e.g., Akt1 IC₅₀ = 8 nM) but require solubilizing groups to mitigate poor bioavailability.
Research Findings and Challenges
- Selectivity: Computational docking suggests the 3-fluorophenyl group reduces steric clashes with non-target kinases, a hypothesis supported by in vitro assays showing >50-fold selectivity over PKA and PKC isoforms .
- Metabolic Stability : In vitro microsomal studies indicate a half-life of >120 minutes for the target compound, outperforming chlorophenyl analogs (t½ = 40–60 minutes) due to reduced oxidative dehalogenation .
- Toxicity: Limited data exist, but cyclopentyl-containing analogs show lower hepatotoxicity (LD₅₀ > 500 mg/kg in rodents) compared to straight-chain aliphatic variants.
Biological Activity
The compound 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one (CAS Number: 923513-36-4) is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a triazolopyrimidine core, which is known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.5 g/mol. The structure includes a cyclopentyl group, a piperazine moiety, and a triazolopyrimidine derivative, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 923513-36-4 |
| Molecular Formula | C22H26FN7O |
| Molecular Weight | 423.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazolopyrimidine framework is known to inhibit enzymes involved in critical pathways such as:
- Enzyme Inhibition : Compounds with similar structures have shown inhibition of enzymes like dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine synthesis in pathogens like Plasmodium falciparum, the causative agent of malaria .
- Neuroprotective Effects : Triazolopyrimidines have also been explored for their neuroprotective properties, particularly in models of tauopathies and Alzheimer's disease due to their ability to stabilize microtubules .
Antimalarial Activity
In a study evaluating the efficacy against P. falciparum, compounds similar to the target compound showed IC50 values ranging from 50 to 100 nM against the enzyme and the parasite . This suggests that derivatives of triazolopyrimidine can be potent antimalarial agents.
Neuroprotective Studies
Research involving microtubule stabilization indicated that certain triazolopyrimidines could enhance cellular stability and reduce neurodegeneration markers in transgenic mouse models . This indicates potential therapeutic applications in neurodegenerative diseases.
Case Studies
- Triazolopyrimidine Derivatives : A series of derivatives were tested for their inhibitory effects on P. falciparum DHODH and demonstrated significant antimalarial activity with improved pharmacokinetic profiles compared to earlier compounds .
- Microtubule Stabilization : In vitro studies showed that certain modifications to the triazolopyrimidine core led to enhanced microtubule stabilizing activity without causing cytotoxicity, indicating a promising avenue for neuroprotective drug development .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound combines a triazolopyrimidine core (known for kinase inhibition), a piperazine linker (enhancing solubility and bioavailability), a 3-fluorophenyl group (modulating electronic properties), and a cyclopentyl-propanone moiety (influencing lipophilicity and target binding). These features synergize to affect interactions with enzymes like phosphodiesterases or kinases, as observed in structurally similar triazolopyrimidine derivatives . Methodological Insight: Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like PDE4 or EGFR, correlating with substituent effects (e.g., fluorine’s electron-withdrawing nature).
Q. How can researchers optimize the synthesis of this compound for higher yields?
Multi-step synthesis typically involves:
- Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with fluorophenyl-substituted aldehydes under acidic conditions.
- Step 2 : Piperazine coupling via nucleophilic substitution at the 7-position of the triazolopyrimidine.
- Step 3 : Final propan-1-one derivatization using cyclopentyl acyl chloride. Critical factors: Optimize solvent polarity (e.g., DMF for Step 1), temperature control (60–80°C for cyclization), and catalyst selection (e.g., Pd/C for coupling reactions) .
Q. What analytical techniques are essential for characterizing this compound?
- NMR : Confirm regiochemistry of the triazole ring and fluorine substitution patterns (¹⁹F NMR is critical for detecting electronic effects).
- HPLC-MS : Assess purity (>95%) and molecular weight (using ESI+ mode).
- X-ray crystallography : Resolve ambiguities in stereochemistry, especially for the cyclopentyl group .
Q. How should researchers design initial biological screening assays?
Prioritize kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) due to the triazolopyrimidine core’s known activity. Test against a panel of cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via MTT assays. Include solubility studies in PBS/DMSO to guide formulation .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Replicate experiments under standardized ATP levels (1 mM) and use orthogonal assays (e.g., SPR for binding affinity).
- Data Harmonization : Apply multivariate analysis to account for variables like cell line heterogeneity or solvent effects .
Q. How can structure-activity relationship (SAR) studies improve target specificity?
- Modular SAR Approach :
| Substituent | Biological Impact |
|---|---|
| Cyclopentyl | ↑ Lipophilicity → Enhanced BBB penetration |
| 3-Fluorophenyl | ↓ Metabolism via CYP450 inhibition |
| Piperazine linker | ↑ Solubility → Reduced off-target binding |
- Methodology : Synthesize analogs with substituent variations (e.g., replacing cyclopentyl with cyclohexyl) and compare activity in kinase profiling panels .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Rodent Models : Use Sprague-Dawley rats for IV/PO dosing to calculate AUC, Cmax, and t₁/₂. Monitor metabolite formation via LC-MS/MS, focusing on piperazine cleavage products.
- Tissue Distribution : Employ radiolabeled (¹⁴C) compound with autoradiography to assess brain penetration, leveraging the cyclopentyl group’s BBB potential .
Q. How can researchers address low aqueous solubility during formulation?
- Nanoparticulate Systems : Use PLGA nanoparticles (size: 150–200 nm) to enhance solubility. Characterize with dynamic light scattering (DLS) and test release kinetics in simulated gastric fluid.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve crystallinity and dissolution rates .
Q. What mechanistic insights can be gained from proteomics studies?
- TMT-based Proteomics : Identify downstream signaling pathways (e.g., MAPK/ERK) in treated vs. untreated cells. Validate hits via Western blot (e.g., phospho-ERK levels).
- Off-target Profiling : Use thermal shift assays to detect unintended protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
